molecular formula C15H13F2N3O B2619824 N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2,6-difluorobenzamide CAS No. 2195878-33-0

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2,6-difluorobenzamide

Cat. No.: B2619824
CAS No.: 2195878-33-0
M. Wt: 289.286
InChI Key: ZCJSATVTGKJVKM-UHFFFAOYSA-N
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Description

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2,6-difluorobenzamide is a chemical compound that belongs to the class of benzamides This compound is characterized by the presence of a cyclopropylpyrimidine moiety and difluorobenzamide structure

Future Directions

The potential applications of this compound would depend on its biological activity. If it shows promising activity in preliminary tests, it could be further optimized and studied in more detail. It might also be used as a starting point for the synthesis of a library of similar compounds for screening .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2,6-difluorobenzamide typically involves the following steps:

    Formation of the Cyclopropylpyrimidine Moiety: This can be achieved through the reaction of cyclopropylamine with a suitable pyrimidine derivative under controlled conditions.

    Coupling with Difluorobenzamide: The cyclopropylpyrimidine intermediate is then coupled with 2,6-difluorobenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2,6-difluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorobenzamide moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2,6-difluorobenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2,6-difluorobenzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(6-cyclopropylpyrimidin-4-yl)methyl]nicotinamide
  • 6-Chloro-N-cyclopropylpyrimidin-4-amine

Uniqueness

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2,6-difluorobenzamide is unique due to its specific combination of a cyclopropylpyrimidine moiety and difluorobenzamide structure. This unique structure imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds.

Properties

IUPAC Name

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F2N3O/c16-11-2-1-3-12(17)14(11)15(21)18-7-10-6-13(9-4-5-9)20-8-19-10/h1-3,6,8-9H,4-5,7H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCJSATVTGKJVKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=NC(=C2)CNC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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